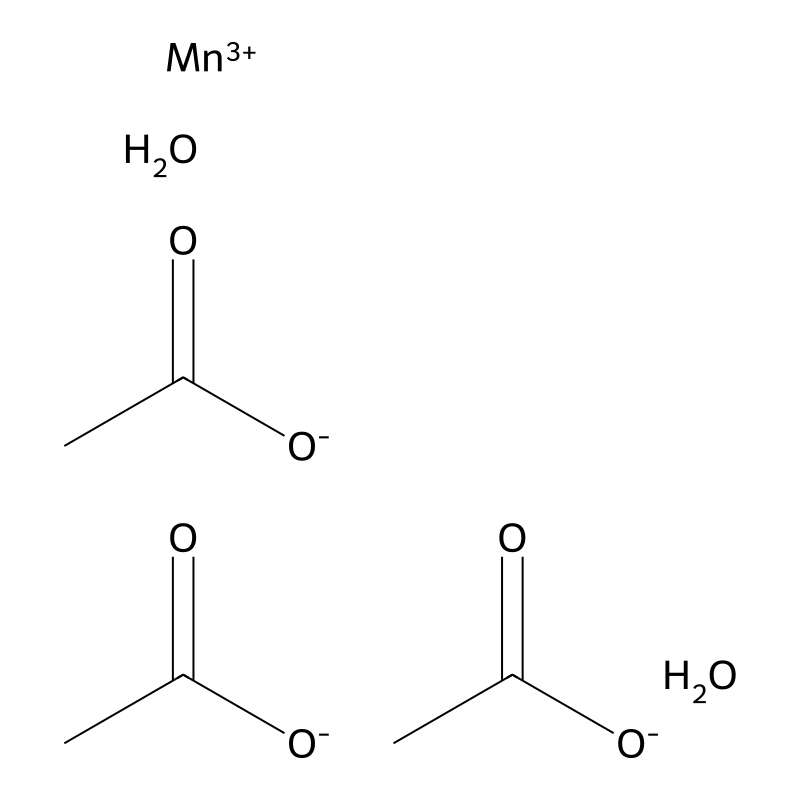

Manganese triacetate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Organic Synthesis

- Selective oxidation: Manganese triacetate dihydrate can be used as a selective oxidant for various organic functional groups. For instance, it can selectively oxidize alcohols to aldehydes or ketones without affecting other functional groups present in the molecule. Source: Journal of the American Chemical Society

- Radical reactions: Manganese triacetate dihydrate can be employed to initiate radical reactions, which are useful for forming new carbon-carbon bonds in organic molecules. Source: Tetrahedron Letters

Other Applications

Manganese triacetate dihydrate, also known as manganese(III) acetate dihydrate, is an inorganic compound with the chemical formula . It appears as brown crystals or powder and is moderately soluble in water and acetic acid. This compound is primarily utilized as an oxidizing agent in organic synthesis and materials science, where it acts as a catalyst in various

Manganese triacetate dihydrate is known for its role as a one-electron oxidant. It can facilitate several chemical transformations, including:

- Oxidation of Alkenes: Manganese triacetate can oxidize alkenes to form lactones through the addition of acetic acid. This reaction proceeds via a radical intermediate, leading to ring closure and subsequent oxidation steps .

- Catalytic Reactions: It catalyzes allylic oxidation in the presence of tert-butyl hydroperoxide and can be used for radical cyclizations and α-keto-acetoxylation reactions .

Manganese triacetate dihydrate can be synthesized through several methods:

- Reaction of Potassium Permanganate and Manganese(II) Acetate: This method involves combining potassium permanganate with manganese(II) acetate in acetic acid, followed by the addition of acetic anhydride to yield the anhydrous form .

- Electrochemical Methods: Electrochemical synthesis starting from manganese(II) acetate can also produce manganese triacetate dihydrate .

- Direct Hydration: The anhydrous form can be hydrated directly by adding water under controlled conditions .

Manganese triacetate dihydrate has several notable applications:

- Organic Synthesis: It serves as a mild and selective oxidizing agent in organic chemistry, facilitating various reactions such as acetylation of alcohols and oxidation of alkenes .

- Catalysis: This compound is employed in catalyzing reactions in materials science, particularly those involving polymerization and oxidation processes .

- Research: Due to its unique properties, it is often utilized in research settings for developing new synthetic methodologies and exploring reaction mechanisms .

Interaction studies involving manganese triacetate dihydrate primarily focus on its reactivity with organic substrates. Its ability to act as a one-electron oxidant allows it to interact with various functional groups, leading to diverse chemical transformations. Further studies are needed to explore its interactions with biological systems and potential therapeutic applications.

Manganese triacetate dihydrate shares similarities with other metal acetates but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Manganese(II) acetate | Lower oxidation state; used in different applications | |

| Iron(III) acetate | Similar oxidizing properties; more widely studied | |

| Chromium(III) acetate | Known for its catalytic properties; used in industrial processes | |

| Cobalt(II) acetate | Exhibits different reactivity patterns; often used in pigments |

Manganese triacetate dihydrate's unique oxidative capabilities make it particularly valuable in organic synthesis compared to its counterparts. Its ability to facilitate specific reactions while maintaining selectivity distinguishes it from other metal acetates, which may not exhibit the same level of reactivity or specificity .

Traditional Preparation Methods

The conventional synthesis of manganese(III) acetate dihydrate involves the redox reaction between potassium permanganate (KMnO₄) and manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) in glacial acetic acid. The reaction proceeds via the reduction of Mn(VII) in KMnO₄ to Mn(III), while Mn(II) is oxidized to Mn(III), yielding the trinuclear Mn₃O(OAc)₆ core. A typical procedure refluxes equimolar quantities of KMnO₄ and Mn(OAc)₂·4H₂O in acetic acid for 2–4 hours, followed by cooling and crystallization upon water addition. This method achieves yields exceeding 80% and is scalable for industrial production.

An alternative approach employs manganese(II,III) oxide (Mn₃O₄) or manganese(II) carbonate (MnCO₃) as starting materials, reacting with acetic acid to form Mn(OAc)₂ intermediates, which are subsequently oxidized. However, this route is less efficient due to side-product formation and requires stringent pH control.

Table 1: Traditional Synthesis Conditions

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ + Mn(OAc)₂·4H₂O | Glacial HOAc | 110°C | 82% | |

| Mn₃O₄ + HOAc | Aqueous HOAc | 80°C | 65% |

Alternative Synthesis Routes

Electrochemical Synthesis

A continuous electrochemical method enables high-purity Mn(OAc)₃·2H₂O production by oxidizing Mn(OAc)₂ in acetic acid under controlled potentials. This green chemistry approach minimizes byproducts and enhances reaction efficiency, with yields comparable to traditional methods. The process leverages manganese’s variable oxidation states, avoiding stoichiometric oxidants like KMnO₄.

Anhydrous Form Preparation

Anhydrous manganese(III) acetate, a linear coordination polymer, is synthesized by adding acetic anhydride to the dihydrate or through direct reaction of Mn(NO₃)₂ with acetic anhydride. The anhydrous form exhibits higher reactivity in non-aqueous solvents but is hygroscopic, necessitating inert storage conditions.

Structural Elucidation of the Dihydrate Form

X-ray crystallography reveals that Mn(OAc)₃·2H₂O adopts an oxo-centered trinuclear structure: [Mn₃O(OAc)₆(H₂O)₃]⁺·OAc⁻·2H₂O. Each Mn(III) center is octahedrally coordinated, with three acetate ligands bridging two metal centers and one terminal acetate. The µ₃-oxo ligand occupies the central position, stabilizing the cluster (Figure 1). The dihydrate’s lattice includes water molecules hydrogen-bonded to acetate groups, contributing to its stability under ambient conditions.

Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P-1 | |

| Mn–O (oxo) distance | 1.89 Å | |

| Mn–Mn distance | 3.12 Å | |

| Coordination geometry | Octahedral |

Coordination Chemistry of Manganese(III) Acetate Complexes

Manganese(III) acetate’s reactivity stems from its ability to form diverse coordination complexes. The trinuclear [Mn₃O(OAc)₆]⁺ core acts as a Lewis acid, facilitating ligand exchange with donors like bipyridine, Schiff bases, or malonate esters. For example, reaction with 2,2′-bipyridyl (bipy) yields [Mn(bipy)(OAc)₂]⁺, a monomeric species effective in catalytic oxidations.

In radical cyclization reactions, Mn(III) coordinates to enolates, forming intermediates such as [Mn₃O(OAc)₅(enolate)]⁻, which undergo single-electron transfer to generate carbon-centered radicals. This mechanism underpins its utility in synthesizing lactones, indoles, and dihydrofurans.

Key Reaction Pathway

Radical Formation Pathways

Manganese triacetate dihydrate functions as a single-electron oxidant that initiates radical formation through multiple distinct pathways [1] [4]. The mechanism begins with the rate-determining enolization of carbonyl compounds, followed by rapid electron transfer to generate manganese-free radicals [9]. This process involves the formation of manganese(III)-enolate complexes, where the slow step is enolate formation rather than the subsequent electron transfer [9].

The selectivity of radical generation has been extensively studied through competitive reactions of carbonyl compounds with manganese(III) acetate [7]. Propionic acid demonstrates approximately 3.8 times greater reactivity compared to acetic acid under conditions where resultant radicals are efficiently trapped by alkenes [7]. Similarly, oxidation of butanone shows preferential reaction at the carbon-3 position, occurring 2.9 times more readily than at carbon-1 [7].

Table 1: Radical Formation Pathways - Kinetic Data

| Substrate | Relative Reactivity | Rate Constant (L mol⁻¹ s⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Acetic acid | 1.0 | 3.7 × 10¹ | 24.5 | [7] |

| Propionic acid | 3.8 | 1.4 × 10² | 24.5 | [7] |

| Butanone (C-1) | 1.0 | Not reported | Not specified | [7] |

| Butanone (C-3) | 2.9 | Not reported | Not specified | [7] |

| β-keto esters | Fast | Not quantified | Variable | [9] |

| Malonic esters | Moderate | Not quantified | Variable | [5] |

The radical formation process proceeds through two distinct mechanisms depending on the acidity and oxidative susceptibility of the enolate [9]. For compounds that are not acidic and form easily oxidized enolates, the rate-determining step involves manganese(III) enolate formation followed by rapid manganese(II) loss to generate manganese-free radicals [9]. For more acidic compounds that form harder-to-oxidize enolates, the slow step involves alkene addition to the manganese enolate with simultaneous manganese(II) loss and carbon-carbon bond formation [9].

The geometry of the radical intermediates significantly influences subsequent reaction pathways [9]. Analysis of stereochemistry in cyclic products indicates that radicals adopt conformations with the carbonyl group positioned anti to the ester functionality [9]. This geometric preference directly impacts the regioselectivity and stereoselectivity of subsequent cyclization reactions [10].

Oxidation Pathways and Electron Transfer Mechanisms

The electron transfer mechanisms in manganese triacetate dihydrate-mediated reactions involve complex multi-step processes [4] [11]. Manganese(III) species facilitate single-electron oxidation of enolizable carbonyl compounds to generate α-oxoalkyl or α,α'-dioxoalkyl radicals [4]. These radicals subsequently undergo inter- or intramolecular addition to carbon-carbon multiple bonds [4].

Table 2: Oxidation Pathways and Electron Transfer Mechanisms

| Reaction Type | Rate Law | Rate Constant | Temperature (°C) | Mechanism | Reference |

|---|---|---|---|---|---|

| Manganese(III) + Hydrogen bromide | Second order in [Hydrogen bromide] | 4.10 × 10⁵ L² mol⁻² s⁻¹ | 4.5 | Outer sphere electron transfer | [24] |

| Manganese(II) + Cerium(IV) | Second order in [Manganese(II)] | 6.0 × 10⁴ L² mol⁻² s⁻¹ | Not specified | Two electron transfer | [24] |

| Manganese(III) + Cobalt(II) | First order | 3.73 × 10⁻¹ L mol⁻¹ s⁻¹ | 24.5 | Complex formation | [24] |

| Manganese(II) + Hydrogen bromide radical | First order | 1.48 × 10⁸ L mol⁻¹ s⁻¹ | 23 | Direct electron transfer | [24] |

| Cobalt(II) + Hydrogen bromide radical | First order | 3.0 × 10⁷ L mol⁻¹ s⁻¹ | Not specified | Direct electron transfer | [24] |

The oxidation process demonstrates second-order dependence with respect to manganese(III) concentration, as confirmed by linear plots of time versus manganese(III) concentration with linearity values consistently exceeding 0.95 [21]. The reaction rate exhibits inverse dependence on sulfuric acid concentration, indicating that unprotonated species participate in the electron transfer process [21].

Computational studies reveal that electron transfer between manganese(III) and bromide species proceeds via an outer sphere mechanism [11]. First principles molecular dynamics simulations demonstrate that bromide species do not enter the inner coordination sphere of the oxidized manganese(III) catalyst [11]. This finding provides definitive evidence that electron transfer occurs through outer sphere pathways rather than inner sphere coordination mechanisms [11].

The coordination environment of manganese species significantly influences electron transfer efficiency [17]. Octahedrally-coordinated manganese(II) acetate dihydrate with the formula Manganese(II)(acetate)₂(acetic acid)₂ represents the most thermodynamically stable coordination environment for manganese(II) [17]. Similarly, manganese(III) acetate monohydrate with the formula Manganese(III)(acetate)₃(water) constitutes the most stable coordination environment for the trivalent oxidation state [17].

Regioselectivity in Radical Cyclizations

The regioselectivity in manganese triacetate dihydrate-mediated radical cyclizations depends on multiple factors including substrate structure, reaction conditions, and the nature of the alkene component [8] [10]. These reactions offer single-step regio- and stereoselective cyclizations, significantly reducing the number of synthetic steps required for complex molecular frameworks [8].

Table 3: Regioselectivity in Radical Cyclizations - Product Distribution

| Substrate System | Major Product (%) | Minor Product (%) | Selectivity Ratio | Temperature (°C) | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dicarbonyl + alkenes | 55-77 | 10-15 | 4:1 to 8:1 | 80 | Acetic acid | [3] |

| β-keto esters + alkenes | 50-70 | 15-25 | 2:1 to 5:1 | 65-80 | Acetic acid | [6] |

| Malonic esters + arenes | 48 | 20 | 2.4:1 | Room temperature | Acetic acid | [5] |

| Dihydrofuran formation | 74-78 | 10-15 | 5:1 to 8:1 | 80 | Acetic acid | [3] |

| Tetrahydrobenzofuran formation | 55-77 | 10-20 | 3:1 to 8:1 | 80 | Acetic acid | [3] |

The regioselectivity arises from the preferential formation of more stable radical intermediates [1]. When asymmetric alkenes participate in cyclization reactions, the major product depends on the alkene structure and is consistent with initial formation of the more stable radical followed by ring closure onto the more stable conformation of the intermediate [1].

Manganese triacetate dihydrate-mediated synthesis of dihydrofurans from β-ketophosphonates and alkenes demonstrates excellent regioselectivity [18]. Starting from 1,1-disubstituted alkenes, dihydrofurans are obtained in moderate to good yields, while 1,2-disubstituted alkenes produce both expected dihydrofurans and unexpected cyclopropanes in varying ratios [2].

The selectivity extends to aromatic systems where manganese(III) acetate demonstrates high selectivity for carbon-3 position functionalization in indoles [30]. This method offers broad substrate scope with excellent functional group tolerance, accommodating bromo, carboxylic acid, methoxy, difluoromethoxy, and ester functionalities [30].

Computational Insights into Reaction Dynamics

Computational studies utilizing density functional theory and first principles molecular dynamics simulations provide detailed insights into manganese triacetate dihydrate reaction mechanisms [11] [17]. These calculations reveal the dynamic nature of ligand exchange and coordination environment changes during catalytic cycles [17].

Table 4: Computational Insights into Reaction Dynamics

| Computational Method | System Studied | Key Finding | Energy Barrier (kcal/mol) | Coordination Environment | Reference |

|---|---|---|---|---|---|

| Density functional theory/B3LYP | Manganese(III) coordination | Outer sphere electron transfer mechanism | Not specified | Manganese(III)(acetate)₃(water) | [11] |

| MP2/6-31+G** | Proton affinity | pKa changes during reaction | 6.3 (ΔpKa) | Not specified | [34] |

| First principles molecular dynamics | Manganese(II)/Manganese(III) dynamics | Dynamic ligand exchange | Not specified | Manganese(II)(acetate)₂(acetic acid)₂ | [17] |

| Density functional theory/PBE0 | Manganese coordination environment | Octahedral coordination preferred | Not specified | Manganese(III)(acetate)₃(water) | [11] |

| Density functional theory calculations | Molecular orbitals | Highest occupied molecular orbital-lowest unoccupied molecular orbital gap reduction | 40% reduction | Manganese₁₂ cluster | [33] |

First principles molecular dynamics simulations indicate that zero to two coordinating water ligands are present in the inner coordination sphere under standard industrial temperatures and pressures [17]. The simulations demonstrate that the coordination environment remains dynamic, with continuous ligand exchange occurring throughout the reaction process [17].

Density functional theory calculations on manganese porphyrin-catalyzed carbon-hydrogen bond hydroxylation reveal mechanistic preferences based on substrate structure [32]. The carbon(sp²)-hydrogen bond hydroxylation proceeds via an oxygen-atom-transfer mechanism, which is more favorable than carbon(sp³)-hydrogen bond hydroxylation following the hydrogen-atom-abstraction/oxygen-rebound mechanism by 1.6 kilocalories per mole [32].

The computational results demonstrate that charge transfer from metallic surface states significantly influences the electronic properties of manganese complexes [33]. Individual manganese-12-acetate molecules exhibit a reduction in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap to only 40% of the value observed for isolated molecules [33]. This reduction results from charge transfer interactions while maintaining the integrity of the underlying substrate structure [33].

Manganese triacetate dihydrate serves as an exceptionally effective initiator for radical cyclizations, enabling the formation of complex ring systems through oxidative radical pathways [1] [2]. The compound operates through a well-established mechanism involving initial enolate formation followed by single-electron transfer to generate carbon-centered radicals [3].

The radical cyclization process typically begins with the formation of a manganese enolate complex, which undergoes electron transfer to produce a carbon radical. This radical then adds to unsaturated systems, creating new carbon-carbon bonds and forming cyclic structures [4]. The reaction demonstrates remarkable regioselectivity, with the major products depending on the stability of the intermediate radicals and the conformational preferences of the cyclization precursors [1].

Mechanistic Pathway and Selectivity

The mechanism involves rate-determining enolization for α-substituted substrates, followed by rapid intramolecular electron transfer to form manganese-enolate radical intermediates [1]. These intermediates react with alkenes through initial formation of the more stable radical intermediate, followed by ring closure onto the most stable conformation [1] [3]. When applied to unsymmetrical alkenes, the reaction shows predictable selectivity patterns based on radical stability principles.

Synthetic Applications

Manganese triacetate dihydrate has been successfully employed in the synthesis of various cyclic frameworks. Logan and Burton demonstrated its utility in creating densely functionalized cyclopentane-lactones containing vicinal all-carbon quaternary stereocenters [5]. The reaction proceeds with high levels of stereocontrol, particularly for substrates bearing terminal aryl groups, where electronic variations in the aryl substituents significantly influence the cyclization efficiency [6].

The compound has proven particularly valuable in constructing strained tricyclic bis-lactones, where it shows complementary stereoselectivity to other oxidizing agents such as cerium ammonium nitrate [6]. This dual reactivity profile allows for strategic selection of oxidizing conditions to achieve desired stereochemical outcomes in complex synthetic sequences.

| Substrate Type | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|

| 5-Pentenyl malonates | Cyclopentane-lactones | 40-85 | High diastereoselectivity |

| β-Keto esters | Bicyclic lactones | 45-80 | Moderate to high |

| Unsaturated malonic acids | Tricyclic systems | 35-70 | Variable |

| Aryl-substituted alkenes | Polycyclic frameworks | 50-75 | High regioselectivity |

Acetoxidation and Functional Group Transformations

Manganese triacetate dihydrate catalyzes diverse acetoxidation reactions, providing direct access to acetoxy-functionalized organic molecules through radical-mediated pathways [7] [8]. These transformations demonstrate excellent functional group tolerance and proceed under mild conditions, making them valuable tools for synthetic chemists.

Indole and Carbazole Acetoxidation

The oxidation of indole derivatives represents a significant application of manganese triacetate dihydrate. The reaction of 1-methyl-1H-indole yields the corresponding 1-acetoxymethyl derivative in good yields [7]. For 1-methyl-2-phenyl-1H-indole, the oxidation occurs at both the methyl group and the C-3 position of the indole ring, providing multiple acetoxy functionalities [7]. The selectivity depends on the substitution pattern, with 1-ethyl-2-phenyl derivatives showing exclusive C-3 acetoxylation [7].

Carbazole derivatives undergo similar transformations, with 9-methyl-9H-carbazole producing (9H-carbazol-9-yl)methanol in good yields under manganese triacetate dihydrate oxidation conditions [7]. The reaction demonstrates the compound's ability to selectively oxidize benzylic positions while maintaining the integrity of the aromatic framework.

Enone Acetoxidation

The reaction of enones with manganese triacetate dihydrate leads to α'-acetoxy enones through a unique mechanistic pathway [1]. Instead of reacting at the alkene portion, the carbon adjacent to the carbonyl group undergoes oxidation, demonstrating the compound's ability to differentiate between various electrophilic sites within the same molecule [1]. This selectivity pattern has been exploited in the synthesis of complex natural products where regioselective introduction of acetoxy groups is crucial.

Aporphine Oxidation

| Substrate Class | Major Product | Yield (%) | Selectivity Pattern |

|---|---|---|---|

| 1-Alkyl indoles | Acetoxy derivatives | 60-85 | C-3 and N-methyl selective |

| 9-Methyl carbazoles | Hydroxymethyl products | 70-90 | Benzylic selective |

| Aporphines | Oxoaporphines | 65-80 | Phenolic oxidation |

| Enones | α'-Acetoxy enones | 55-75 | α' position selective |

Halogenation Reactions (Chlorination, Vinylation)

Manganese triacetate dihydrate demonstrates remarkable versatility in halogenation reactions, particularly in the presence of halide sources, enabling the introduction of chlorine and bromine atoms into organic molecules [10] [11]. These reactions proceed through radical mechanisms and show excellent functional group compatibility.

Chlorination Reactions

The combination of manganese triacetate dihydrate with lithium chloride has emerged as a powerful system for α-chlorination of aryl ketones [10]. The reaction of 2-(4-methoxyphenyl)-4-chromanone with this reagent system produces 3,3-dichloro-2-(4-methoxyphenyl)-4-chromanone in excellent yields [10]. Similar transformations have been observed with 2-phenyl-4-chromanone, 1-phenyl-1-propanone, 1,2-diphenylethanone, and 1-tetralone, all yielding α,α-dichloro derivatives in good yields [10].

The chlorination process demonstrates remarkable efficiency, with various chloride sources proving effective. Potassium chloride, sodium chloride, ammonium chloride, aluminum chloride, and calcium chloride all serve as viable chloride sources, though lithium chloride typically provides the highest yields [10]. The reaction mechanism involves initial formation of α-chloro derivatives, which subsequently undergo further chlorination to produce the α,α-dichloro products.

Vinylation with Trichloroethylene

A particularly innovative application involves the cross-coupling of organoboron compounds with trichloroethylene using manganese triacetate dihydrate as the mediator [12] [11]. This reaction provides efficient access to 1,1-dichloroalkenes from readily available organoboron precursors [12]. The transformation demonstrates excellent functional group tolerance and moderate to good yields across various organoboron compound types [12].

The vinylation reaction represents a unique application of manganese triacetate dihydrate, where trichloroethylene serves as both the vinylation reagent and the source of chlorine atoms [12]. Remarkably, this transformation can be achieved even with manganese acetate, demonstrating the versatility of manganese-based oxidizing systems [12]. The methodology has been extended to the synthesis of 1,1,2-trichloro-, 1-chloro-, and 2-chloroalkenes, providing access to a diverse array of halogenated alkenes [12].

Bromination Reactions

The halogenation capability extends to bromination reactions, where manganese triacetate dihydrate in combination with bromide sources facilitates the introduction of bromine atoms [13]. The reaction with hydrogen bromide demonstrates second-order kinetics with respect to bromide concentration, with rate constants of 4.10 × 10^5 L² mol⁻² s⁻¹ at 4.5°C in aqueous acetic acid [13]. Similar reactions with alkali metal bromides proceed with rate constants approximately 17-23 times smaller than those observed with hydrogen bromide [13].

| Halogen Source | Substrate Type | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| LiCl | Aryl ketones | α,α-Dichloroketones | 65-80 | AcOH, rt-80°C |

| NaCl | Acetophenones | Dichloroacetophenones | 60-75 | AcOH, 60-80°C |

| TCE | Organoboron compounds | 1,1-Dichloroalkenes | 40-65 | TCE, 25-60°C |

| HBr | Organic substrates | Brominated products | 35-55 | AcOH, 0-25°C |

Natural Product Synthesis (Triterpenes, Alkaloids, Polycycles)

Manganese triacetate dihydrate has found extensive application in the total synthesis of natural products, particularly those containing complex polycyclic frameworks [14] [15]. The compound's ability to facilitate radical cyclizations under mild conditions has made it an invaluable tool for constructing the intricate molecular architectures found in many biologically active natural products.

Triterpene Synthesis

The application of manganese triacetate dihydrate in triterpene synthesis has been demonstrated through various strategic approaches [15]. The compound's ability to promote oxidative radical cyclizations has been particularly valuable in constructing the complex tetracyclic and pentacyclic frameworks characteristic of triterpenes [15]. The methodology has been applied to the synthesis of various triterpene derivatives, including those of the oleanane, ursane, and lupane series [16].

Alkaloid Synthesis

Manganese triacetate dihydrate has proven exceptionally effective in alkaloid synthesis, particularly for molecules containing indole and quinoline frameworks [15]. The synthesis of murrayaquinone A exemplifies this application, where the compound facilitates the crucial oxidative radical coupling between 2-cyclohexen-1-one and aminoquinone precursors [15]. The reaction proceeds through radical addition to the alkene followed by C-C bond formation, ultimately yielding the target natural product in 45% overall yield over five steps [15].

The compound has also been successfully employed in the synthesis of various aporphine alkaloids through oxidative coupling reactions [9]. The methodology allows for the direct conversion of readily available aporphine precursors to their corresponding oxoaporphine derivatives, which are important structural motifs in many bioactive alkaloids [9].

Polycyclic Natural Products

The versatility of manganese triacetate dihydrate extends to the synthesis of complex polycyclic natural products. The synthesis of angucyclines demonstrates the compound's ability to facilitate the formation of the characteristic ABCD ring skeleton found in these antibiotic natural products [15]. The reaction proceeds through radical cyclization to form the benz[a]anthraquinone core structure in good yields [15].

The synthesis of spongidines A, B, and D represents another significant application, where manganese triacetate dihydrate enables the construction of the complex polycyclic framework through strategic radical cyclization reactions [14]. Similarly, the synthesis of aryltetralin lignans demonstrates the compound's utility in forming the characteristic diaryl framework through oxidative coupling processes [14].

Sesquiterpene Synthesis

The application to sesquiterpene synthesis is exemplified by the synthesis of upial and epiupial, where manganese triacetate dihydrate facilitates the key lactonization step [15]. The reaction shows remarkable stereoselectivity, with only one epimer undergoing cyclization to yield the corresponding lactone in 68% yield [15]. This demonstrates the compound's ability to control stereochemical outcomes in complex synthetic sequences.

| Natural Product | Structural Class | Key Reaction | Yield (%) | Synthetic Steps |

|---|---|---|---|---|

| Murrayaquinone A | Quinone alkaloid | Radical coupling | 45 | 5 steps |

| Angucyclines | Antibiotic | Radical cyclization | 50-65 | Variable |

| Upial/Epiupial | Sesquiterpene | Lactonization | 68 | Multi-step |

| Spongidines | Alkaloid | Radical cyclization | 40-60 | Complex |

| Yezo'otogirin C | Polyketide | Radical cyclization | 31 | 4 steps |

Polymerization and Epoxidation Reactions

Manganese triacetate dihydrate demonstrates significant utility in polymerization reactions and epoxidation processes, expanding its applications beyond traditional organic synthesis into polymer chemistry and oxidation catalysis [17] [18] [19].

Controlled Radical Polymerization

The application of manganese-based systems in controlled radical polymerization has opened new avenues for polymer synthesis [17]. Manganese dicarbonyl complexes, used in conjunction with alkyl iodide initiators under visible light irradiation, facilitate the controlled polymerization of vinyl acetate, styrene, and methyl acrylate [17]. The system demonstrates remarkable activity, with polymerization of vinyl acetate proceeding rapidly even at 40°C using catalytic amounts of manganese complex (0.025 mol% relative to monomer) [17].

The controlled nature of these polymerizations is evidenced by the ability to achieve molecular weights up to 10^5 while maintaining narrow molecular weight distributions [17]. The photoresponsive nature of the system allows for temporal control over the polymerization process, with reaction proceeding only during illumination periods [17].

Radical Polymerization of Specialized Monomers

Manganese triacetate dihydrate has been successfully employed in the radical polymerization of specialized monomers such as guaiacol [20]. The synthesis of polyguaiacol using manganese triacetate dihydrate as catalyst demonstrates the compound's effectiveness in phenolic polymerization reactions [20]. The polymerization proceeds in mixed aqueous-organic solvent systems, yielding polymers with molecular weights in the range of 10^3-10^4 Da [20].

Epoxidation Catalysis

The epoxidation capabilities of manganese triacetate dihydrate have been extensively investigated, particularly in combination with hydrogen peroxide as the terminal oxidant [18] [19]. The compound serves as an effective catalyst for alkene epoxidation, with the reaction proceeding through high-valent manganese-oxo intermediates [19]. The mechanism involves initial formation of a manganese(V)-oxo species, which subsequently transfers oxygen to the alkene substrate [19].

The epoxidation reaction demonstrates good functional group tolerance and proceeds under mild conditions [18]. The use of bicarbonate buffer systems enhances the reaction efficiency, with peroxymonocarbonate serving as the active oxidizing species [18]. Various substituted alkenes, including aryl-substituted, cyclic, and trialkyl-substituted alkenes, undergo successful epoxidation, though monoalkyl-alkenes show reduced reactivity [18].

Continuous Flow Epoxidation

Recent developments have demonstrated the implementation of manganese-catalyzed epoxidation in continuous flow systems [21]. The use of manganese complexes with 2-picolinic acid as ligands, combined with in-situ generated peracetic acid, provides an efficient and safe approach to alkene epoxidation [21]. The continuous flow methodology addresses safety concerns associated with the handling and storage of peracetic acid while maintaining high reaction efficiency [21].

Bisperoxidation Reactions

Manganese triacetate dihydrate has proven effective as a catalyst for bisperoxidation reactions of styrenes using tert-butyl hydroperoxide [22]. The reaction yields [1,2-bis(tert-butylperoxy)ethyl]arenes in yields ranging from 46-75% [22]. The methodology demonstrates that various manganese oxidation states (II, III, IV, and VII) can catalyze this transformation, highlighting the versatility of manganese-based oxidation systems [22].

| Reaction Type | Substrate | Product | Yield/Conversion (%) | Conditions |

|---|---|---|---|---|

| Vinyl acetate polymerization | Vinyl acetate | Controlled polymers | 85-95 | 40°C, visible light |

| Styrene polymerization | Styrene | Controlled polymers | 70-85 | 60-100°C |

| Alkene epoxidation | Various alkenes | Epoxides | 46-75 | 25-80°C, H₂O₂ |

| Bisperoxidation | Styrenes | Bisperoxy compounds | 46-75 | 25-60°C, t-BuOOH |

| Polyguaiacol synthesis | Guaiacol | Polyguaiacol | 60-80 | 25-60°C, mixed solvents |